

# CAS 79456-28-3 chemical and physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Chloro-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1590744

[Get Quote](#)

An In-Depth Technical Guide to **6-Chloro-5-(trifluoromethyl)pyridin-2-amine** (CAS 79456-28-3)

For Researchers, Scientists, and Drug Development Professionals

## Introduction and Strategic Importance

**6-Chloro-5-(trifluoromethyl)pyridin-2-amine**, identified by CAS number 79456-28-3, is a substituted pyridine derivative that has garnered significant interest as a versatile building block in modern chemical research. Its strategic importance lies in the unique combination of functional groups appended to the pyridine core: a reactive amino group, a displaceable chloro group, and an electron-withdrawing trifluoromethyl group. This trifecta of functionalities makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.<sup>[1]</sup>

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chloro and amino groups serve as versatile synthetic handles, allowing for a wide range of chemical transformations and the introduction of molecular diversity. This guide will delve into the core properties of this compound, providing insights into its behavior and potential applications.

## Physicochemical Properties: A Detailed Analysis

The physicochemical properties of **6-Chloro-5-(trifluoromethyl)pyridin-2-amine** are summarized in the table below. These properties are critical for understanding its behavior in various chemical processes and for developing appropriate handling and storage protocols.

Property	Value	Source(s)
CAS Number	79456-28-3	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	6-Chloro-5-(trifluoromethyl)pyridin-2-amine	<a href="#">[2]</a>
Synonyms	2-Amino-6-chloro-5-trifluoromethylpyridine, 6-chloro-5-(trifluoromethyl)-2-pyridinylamine	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C6H4ClF3N2	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Molecular Weight	196.56 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Appearance	White to off-white solid/crystals	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	85-88 °C	<a href="#">[1]</a>
Boiling Point (Predicted)	264.5 ± 40.0 °C	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Density (Predicted)	1.507 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[8]</a>
Solubility	Low in water; soluble in organic solvents	<a href="#">[1]</a>

### Expert Insights into Physicochemical Properties:

- The solid nature and relatively moderate melting point of this compound simplify its handling and weighing under standard laboratory conditions.
- The predicted high boiling point is indicative of its thermal stability, which is advantageous for reactions conducted at elevated temperatures.

- Its low solubility in water and higher solubility in organic solvents are typical for a molecule of its structure and are important considerations for reaction solvent selection and purification procedures (e.g., extraction and crystallization).

## Synthesis and Reactivity Profile

**6-Chloro-5-(trifluoromethyl)pyridin-2-amine** is typically synthesized through multi-step sequences involving the construction of the substituted pyridine ring.<sup>[1]</sup> One common preparative approach involves the reaction of a dinitro-pyridine precursor with a trifluoromethyl-substituting agent under reductive conditions.<sup>[1]</sup>

The reactivity of this molecule is governed by its three key functional groups:

- The Amino Group (-NH<sub>2</sub>): This group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is a key site for the introduction of new substituents and the extension of the molecular framework.
- The Chloro Group (-Cl): The chlorine atom is a good leaving group, particularly for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at this position.
- The Trifluoromethyl Group (-CF<sub>3</sub>): This group is strongly electron-withdrawing and is generally unreactive under common synthetic conditions. Its primary role is to modulate the electronic properties of the pyridine ring and to enhance the pharmacological properties of the final product.

The interplay of these functional groups makes **6-Chloro-5-(trifluoromethyl)pyridin-2-amine** a versatile synthon for the construction of a diverse library of compounds.

## Applications in Drug Discovery and Materials Science

The unique structural features of **6-Chloro-5-(trifluoromethyl)pyridin-2-amine** make it a valuable intermediate in several areas of chemical research:

- Pharmaceuticals: This compound is a key building block in the synthesis of biologically active molecules.<sup>[1]</sup> The pyridine core is a common motif in drugs targeting a wide range of

diseases. The trifluoromethyl group can improve a drug candidate's pharmacokinetic profile, including its metabolic stability and membrane permeability.

- **Agrochemicals:** Substituted pyridines are also prevalent in modern pesticides and herbicides.[1] The specific substitution pattern of this molecule can be tailored to develop new crop protection agents.
- **Materials Science:** The incorporation of fluorinated pyridines into organic materials can impart unique properties, such as thermal stability, altered electronic characteristics, and modified surface properties.[1]

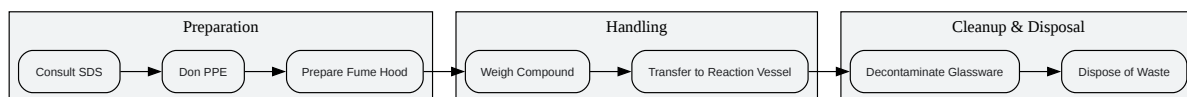
## Experimental Protocols: Handling, Storage, and Quality Control

### Safe Handling and Personal Protective Equipment (PPE)

**6-Chloro-5-(trifluoromethyl)pyridin-2-amine** is classified as a hazardous substance and should be handled with appropriate precautions.[6][9]

- **Hazard Statements:** H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6][9]
- **Precautionary Statements:** P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][9]

Workflow for Safe Handling:



[Click to download full resolution via product page](#)

Caption: A typical workflow for the safe handling of **6-Chloro-5-(trifluoromethyl)pyridin-2-amine**.

## Storage and Stability

Proper storage is crucial to maintain the integrity of this reagent.

- **Storage Conditions:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 2-8°C.[3][6][8]
- **Inert Atmosphere:** For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture or oxygen.[8]
- **Light Sensitivity:** The compound should be protected from light.[3][6]

## Quality Control and Analytical Methods

The purity of **6-Chloro-5-(trifluoromethyl)pyridin-2-amine** is critical for its successful application in synthesis. Commercially available batches typically have purities of 98% or higher.[3][6]

Recommended Analytical Techniques:

- **High-Performance Liquid Chromatography (HPLC):** An effective method for determining the purity of the compound and for monitoring reaction progress.
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** Provides information on both the purity and the molecular weight of the compound, confirming its identity.[3]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for confirming the chemical structure of the compound. A Certificate of Analysis for this compound should confirm that the  $^1\text{H}$  NMR spectrum is consistent with the expected structure.[3]
- **Gas Chromatography-Mass Spectrometry (GC-MS):** Can also be used for purity assessment and identification, particularly for analyzing the volatility of the compound.

## Conclusion

**6-Chloro-5-(trifluoromethyl)pyridin-2-amine** is a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups provides a powerful platform for the development of new pharmaceuticals, agrochemicals, and materials. A thorough understanding of its chemical and physical properties, combined with strict adherence to safe handling protocols, will enable researchers to fully leverage the potential of this important chemical intermediate.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chembk.com [chembk.com]
- 2. keyorganics.net [keyorganics.net]
- 3. file.chemscene.com [file.chemscene.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Amino-6-chloro-5-trifluoromethylpyridine | 79456-28-3 [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 79456-28-3 | CAS DataBase [m.chemicalbook.com]
- 9. 2-Amino-6-chloro-5-trifluoromethylpyridine | 79456-28-3 [sigmaaldrich.com]
- To cite this document: BenchChem. [CAS 79456-28-3 chemical and physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590744#cas-79456-28-3-chemical-and-physical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)